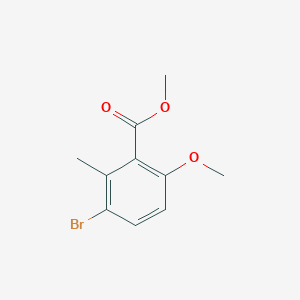
Methyl 3-bromo-6-methoxy-2-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-bromo-6-methoxy-2-methylbenzoate: is an organic compound with the molecular formula C10H11BrO3. It is a derivative of benzoic acid, where the benzene ring is substituted with bromine, methoxy, and methyl groups. This compound is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-6-methoxy-2-methylbenzoate typically involves the bromination of 3-methoxy-2-methylbenzoic acid followed by esterification. The reaction conditions often include:
Bromination: The introduction of a bromine atom into the aromatic ring. This can be achieved using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3).
Esterification: The conversion of the carboxylic acid group to an ester. This is usually done using methanol (CH3OH) and a strong acid catalyst like sulfuric acid (H2SO4) or hydrochloric acid (HCl).
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:
Large-scale bromination: Using bromine or NBS with appropriate safety measures.
Continuous esterification: Using methanol and an acid catalyst in a continuous flow reactor to increase efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-6-methoxy-2-methylbenzoate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO4).
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide, NaOH).
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: Products depend on the nucleophile used (e.g., amines yield amides, thiols yield thioesters).
Oxidation: Conversion of methoxy to hydroxyl groups.
Reduction: Conversion of ester to alcohol.
Scientific Research Applications
Methyl 3-bromo-6-methoxy-2-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-bromo-6-methoxy-2-methylbenzoate depends on its specific application
Electrophilic Aromatic Substitution: The bromine atom can participate in electrophilic aromatic substitution reactions.
Hydrogen Bonding: The methoxy and ester groups can form hydrogen bonds with other molecules.
Van der Waals Interactions: The aromatic ring can engage in van der Waals interactions with other aromatic systems.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-methoxy-2-methylbenzoate: Lacks the bromine atom, making it less reactive in substitution reactions.
Methyl 4-bromo-3-methylbenzoate: The position of the bromine atom is different, affecting its reactivity and interactions.
Methyl 3-amino-5-bromo-2-methylbenzoate:
Uniqueness
Methyl 3-bromo-6-methoxy-2-methylbenzoate is unique due to the specific arrangement of its substituents, which provides a distinct set of chemical properties and reactivity. This makes it valuable in various synthetic and research applications.
Properties
Molecular Formula |
C10H11BrO3 |
|---|---|
Molecular Weight |
259.10 g/mol |
IUPAC Name |
methyl 3-bromo-6-methoxy-2-methylbenzoate |
InChI |
InChI=1S/C10H11BrO3/c1-6-7(11)4-5-8(13-2)9(6)10(12)14-3/h4-5H,1-3H3 |
InChI Key |
HNTZRAGCPVSMHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1C(=O)OC)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


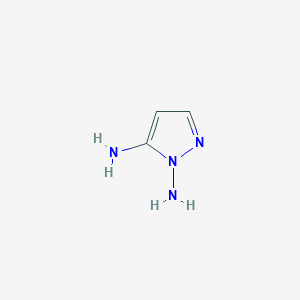
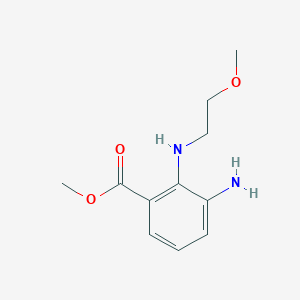
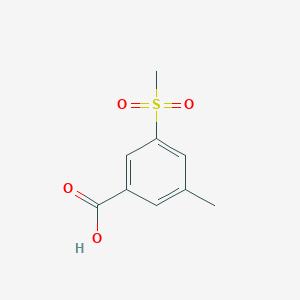
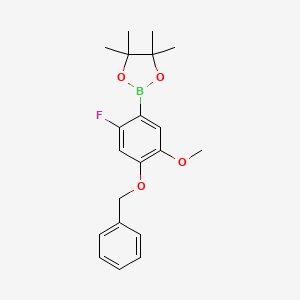
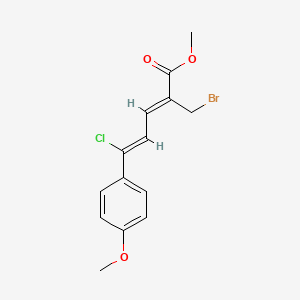
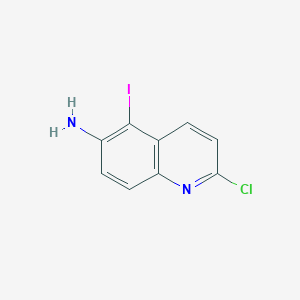


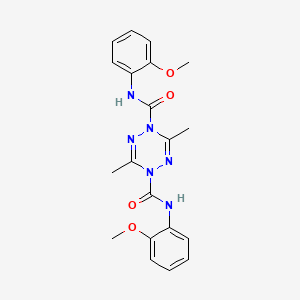
![tert-butyl N-[(3-hydroxyphenyl)methylideneamino]carbamate](/img/structure/B13937173.png)
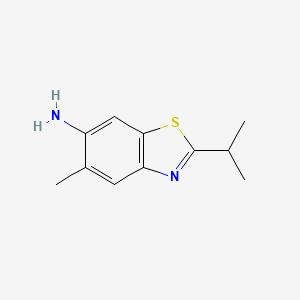
![2-[[2-Methyl-4-[(4-nitrophenyl)azo]phenyl]amino]ethanol](/img/structure/B13937179.png)

![4-[3-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzamide](/img/structure/B13937205.png)
